4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as urea or thiourea derivatives.
Alkylation Reactions: Introducing the butyl and methyl groups through alkylation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
DNA/RNA Interaction: Interacting with nucleic acids to affect gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-oxo-
- 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-amino-
- 4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-hydroxy-
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-butyldihydro-1-methyl-2-thioxo- is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific desired activities.
Properties
CAS No. |
90565-95-0 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-butyl-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-3-4-5-6-7(12)10-9(14)11(2)8(6)13/h6H,3-5H2,1-2H3,(H,10,12,14) |
InChI Key |
GYAQXINQSJDJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC(=S)N(C1=O)C |
Origin of Product |
United States |
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